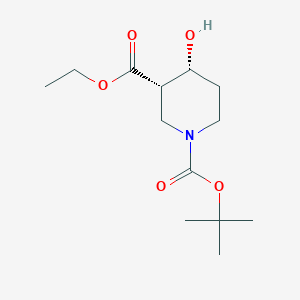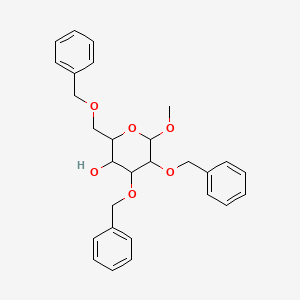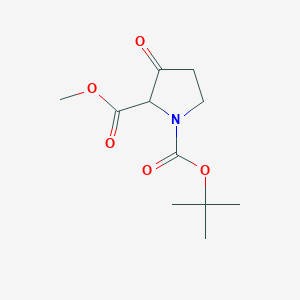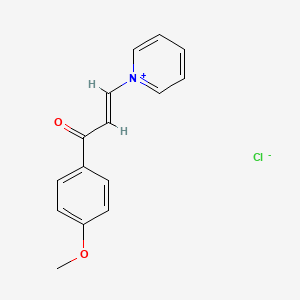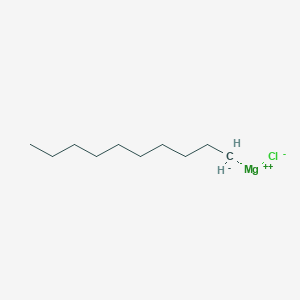
Magnesium;decane;chloride
Vue d'ensemble
Description
Magnesium decane chloride is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in polar solvents such as water and methanol. In
Mécanisme D'action
The mechanism of action of magnesium decane chloride is not fully understood. However, it is believed to act as a Lewis acid catalyst in various reactions. It can coordinate with the oxygen atom of an epoxide, activating it for nucleophilic attack by carbon dioxide. It can also coordinate with the carbonyl oxygen of a cyclic carbonate, stabilizing the transition state of the reaction.
Biochemical and Physiological Effects:
Magnesium is an essential mineral that plays a vital role in various physiological processes such as muscle and nerve function, blood pressure regulation, and protein synthesis. However, the biochemical and physiological effects of magnesium decane chloride specifically have not been extensively studied.
Applications De Recherche Scientifique
Magnesium decane chloride has been studied for its potential applications in various fields such as catalysis, organic synthesis, and material science. It has been found to be an effective catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. It has also been used in the synthesis of cyclic polymers and dendrimers. In addition, it has been studied for its potential use in the production of magnesium-based alloys and as a flame retardant.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using magnesium decane chloride as a catalyst is its low toxicity compared to other metal-based catalysts. It is also relatively easy to handle and store. However, it has limitations in terms of its stability and reactivity. It can decompose in the presence of water or air, and its reactivity can be affected by impurities in the reaction mixture.
Orientations Futures
There are several future directions for the study of magnesium decane chloride. One direction is to explore its potential applications in the field of polymer science. It has been found to be an effective catalyst for the synthesis of cyclic polymers, and further research can be done to optimize its catalytic activity and selectivity. Another direction is to investigate its potential use in the production of magnesium-based alloys. Magnesium alloys have gained attention as lightweight and high-strength materials, and magnesium decane chloride can potentially be used as a precursor for the synthesis of these alloys. Finally, further research can be done to understand the mechanism of action of magnesium decane chloride and its potential biochemical and physiological effects.
Conclusion:
Magnesium decane chloride is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research can be done to fully explore its potential and optimize its use in various applications.
Propriétés
IUPAC Name |
magnesium;decane;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21.ClH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPJDWXUSFLVSN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[CH2-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium;decane;chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3040355.png)
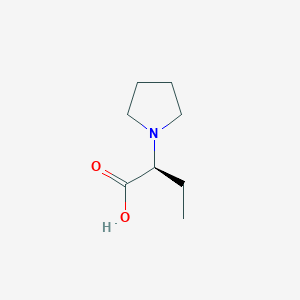
![(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B3040361.png)
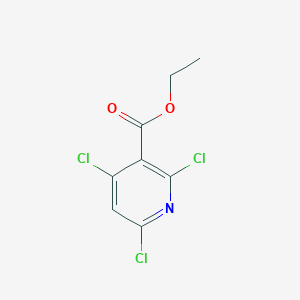

![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)

![2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine](/img/structure/B3040371.png)

